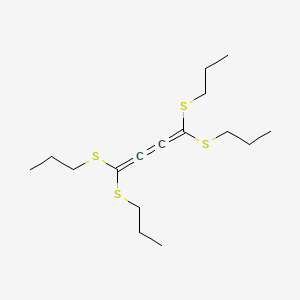
Tetrakis(propylsulfanyl)butatriene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(propylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four propylsulfanyl groups attached to a butatriene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(propylsulfanyl)butatriene typically involves the reaction of a butatriene precursor with propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The general reaction scheme is as follows:
Butatriene+4Propylthiol→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive thiol groups.
化学反应分析
Types of Reactions: Tetrakis(propylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the propylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Propylsulfanyl derivatives.
Substitution: Various substituted butatriene derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organosulfur compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
作用机制
The mechanism by which Tetrakis(propylsulfanyl)butatriene exerts its effects is primarily through its reactive sulfur atoms. These atoms can participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of new compounds with different properties. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
相似化合物的比较
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of propylsulfanyl groups.
Tetrakis(dimethylamino)ethylene: Another organosulfur compound with different substituents.
Uniqueness: Tetrakis(propylsulfanyl)butatriene is unique due to the presence of propylsulfanyl groups, which impart specific chemical reactivity and potential applications that differ from those of similar compounds. The sulfur atoms in the propylsulfanyl groups can engage in unique chemical reactions, making this compound a valuable building block in synthetic chemistry.
属性
CAS 编号 |
526208-85-5 |
|---|---|
分子式 |
C16H28S4 |
分子量 |
348.7 g/mol |
InChI |
InChI=1S/C16H28S4/c1-5-11-17-15(18-12-6-2)9-10-16(19-13-7-3)20-14-8-4/h5-8,11-14H2,1-4H3 |
InChI 键 |
UUABSZYDFTYMGD-UHFFFAOYSA-N |
规范 SMILES |
CCCSC(=C=C=C(SCCC)SCCC)SCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


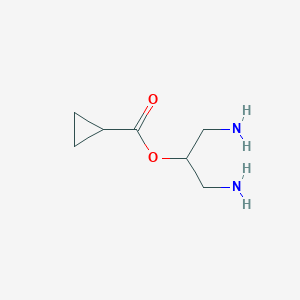
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
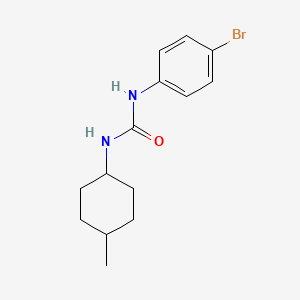
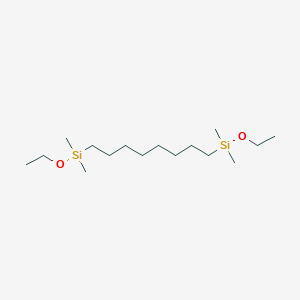
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)

![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)

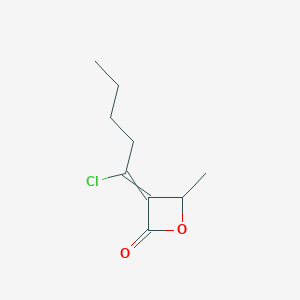
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)
